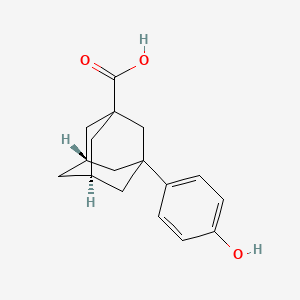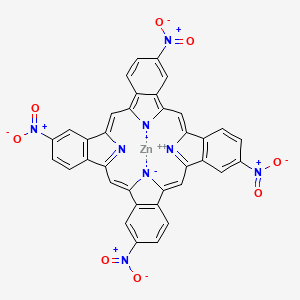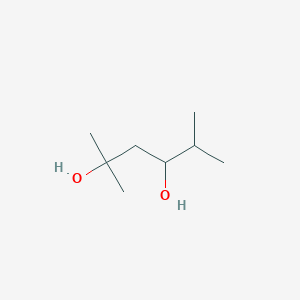![molecular formula C8H12N4 B13824889 7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- can be achieved through several synthetic routes. The primary methods involve the annulation of a pyrimidine moiety to a triazole ring or vice versa. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve multi-step synthesis processes that are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and antiviral activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism by which [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolopyrimidines and related heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For example, dichloroanilines are another class of compounds with distinct properties and uses. The uniqueness of [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- lies in its specific structural features and the resulting biological activities .
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
7-propan-2-yl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12N4/c1-6(2)7-3-4-9-8-10-5-11-12(7)8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
PMFIEJDXJCXDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC=NC2=NC=NN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)


![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)

![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)

![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
